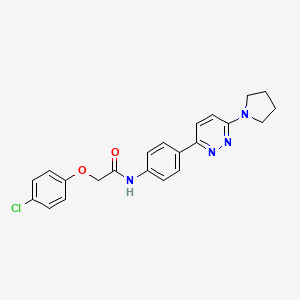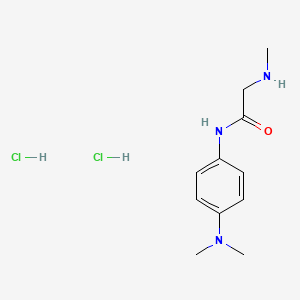
N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxybenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry. It is a triazole-based compound that has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of novel heterocyclic compounds, such as triazole derivatives, has been a focus due to their broad spectrum of applications in medicinal and diagnostic areas. These compounds are characterized using various techniques, including FTIR, NMR, X-ray diffraction analysis, and DFT calculations, to understand their conformation and crystalline structure (Saleem et al., 2018).
- Research on π-hole tetrel bonding interactions in triazole derivatives, including structural analysis through Hirshfeld surface analysis and DFT calculations, demonstrates the importance of these interactions in molecular design and recognition processes (Ahmed et al., 2020).
- The experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles offers insights into the nature and energetics of these interactions, relevant for understanding molecular properties and interactions (Shukla et al., 2014).
Biological Activities
- Triazole derivatives have been studied for their potential as enzyme inhibitors, with applications in controlling diseases such as Alzheimer's and diabetes. The synthesis and characterization of these compounds, along with their moderate enzyme inhibition potential, highlight their relevance in drug development (Saleem et al., 2018).
- Some triazole compounds exhibit antimicrobial activities, presenting potential as new therapeutic agents against bacterial and fungal infections. The synthesis and evaluation of these compounds' antimicrobial properties indicate their significance in addressing antimicrobial resistance (Bektaş et al., 2007).
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(3-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-25-17-9-4-3-6-13(17)11-20-18(24)16-12-23(22-21-16)15-8-5-7-14(19)10-15/h3-10,12H,2,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKRGYXRQJPXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2730959.png)
![(5-Chlorothiophen-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2730961.png)


![4-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methyl]morpholine](/img/structure/B2730964.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2730965.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2730968.png)




![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)
